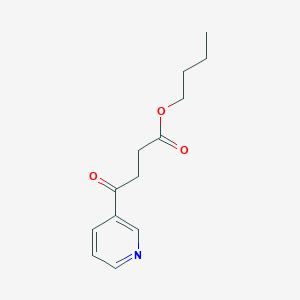
Butyl 4-Oxo-4-(3-Pyridyl)butanoate
Cat. No. B8435548
M. Wt: 235.28 g/mol
InChI Key: KBMIVGNEKKCADV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06399606B1
Procedure details


A solution of 3-pyridinecarboxaldehyde (26.8 g) in dimethyl formamide (DMF, 100 mL) was added over 10 min. to a stirred solution of sodium cyanide (7.0 g) in DMF (200 mL) at room temperature under dry nitrogen. The solution was stirred for 30 min. and n-butyl acrylate (32 g) in DMF (200 mL) was added dropwise over 60 min. The reaction mixture was stirred for 3 h. Acetic acid (20 mL) and water (80 mL) were added and stirring was continued for 10 minutes. The solution was concentrated under reduced pressure, dissolved in ethyl acetate (600 mL), washed with water (3×200 mL), brine (200 mL) and dried (Na2SO4). The solution was filtered, concentrated and distilled at 140° C. at 0.5 mm/Hg to give 18.2 g of the title compound as an oil; ESMS (M+1)+236.








Name
Identifiers


|
REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([CH:7]=[O:8])[CH:2]=1.[C-]#N.[Na+].[C:12]([O:16][CH2:17][CH2:18][CH2:19][CH3:20])(=[O:15])[CH:13]=[CH2:14].C(O)(=O)C>CN(C)C=O.O>[O:8]=[C:7]([C:3]1[CH:2]=[N:1][CH:6]=[CH:5][CH:4]=1)[CH2:14][CH2:13][C:12]([O:16][CH2:17][CH2:18][CH2:19][CH3:20])=[O:15] |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
26.8 g
|
|
Type
|
reactant
|
|
Smiles
|
N1=CC(=CC=C1)C=O
|
|
Name
|
|
|
Quantity
|
7 g
|
|
Type
|
reactant
|
|
Smiles
|
[C-]#N.[Na+]
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|
Step Two
|
Name
|
|
|
Quantity
|
32 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)(=O)OCCCC
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|
Step Three
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O
|
|
Name
|
|
|
Quantity
|
80 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
The solution was stirred for 30 min.
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
The reaction mixture was stirred for 3 h
|
|
Duration
|
3 h
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirring
|
WAIT
|
Type
|
WAIT
|
|
Details
|
was continued for 10 minutes
|
|
Duration
|
10 min
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The solution was concentrated under reduced pressure
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
dissolved in ethyl acetate (600 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water (3×200 mL), brine (200 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (Na2SO4)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The solution was filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
distilled at 140° C. at 0.5 mm/Hg
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
O=C(CCC(=O)OCCCC)C=1C=NC=CC1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 18.2 g | |
| YIELD: CALCULATEDPERCENTYIELD | 31% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
